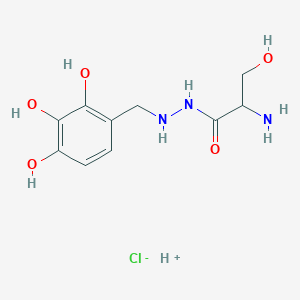

3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid" is a complex organic compound. The focus of the research on this compound encompasses its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- The synthesis of related compounds involves steps like esterification, bromination, and reaction with potassium phthalimide. An example includes the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid (Lin Yuan, 2006).

Molecular Structure Analysis

- The molecular structure of similar compounds is often determined using techniques like single-crystal X-ray structure analysis. This is evident in studies on compounds like W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid (K. Kowalski et al., 2009).

Chemical Reactions and Properties

- The chemical reactions and properties of similar compounds involve interactions like esterification and reactions with amino acids. An example is the transformation of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid into N-succinimidyl ester and its reaction with glycine methyl ester (K. Kowalski et al., 2009).

Physical Properties Analysis

- The physical properties, like the crystalline state and hydrogen bonding patterns, are crucial for understanding the behavior of such compounds. For example, the crystal structure of (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester provides insights into its physical properties (C. Mamat et al., 2008).

Chemical Properties Analysis

- The chemical properties can include spectroscopic evaluations, as seen in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which involved FT-IR and NMR spectroscopy (Ö. Tamer et al., 2015).

科学的研究の応用

For example, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Imidazole Containing Compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

-

5-Methyl-3-phenylisoxazole-4-carboxylic Acid : This compound was used in the preparation of intermediates for the synthesis of penicillin . It was also used for acylation during solid support synthesis of the isoxazolopyridone derivatives .

-

1,2,4-Triazole-Containing Compounds : Triazole is a heterocyclic compound containing three nitrogen atoms in a five-membered ring . It operates as isosteres of amide, ester, and carboxylic acid . There are two possible isomers of triazole, namely, 1,2,3 and 1,2,4-triazoles .

-

Imidazole Containing Compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

-

5-Methyl-3-phenylisoxazole-4-carboxylic Acid : This compound was used in the preparation of intermediates for the synthesis of penicillin . It was also used for acylation during solid support synthesis of the isoxazolopyridone derivatives .

-

1,2,4-Triazole-Containing Compounds : Triazole is a heterocyclic compound containing three nitrogen atoms in a five-membered ring . It operates as isosteres of amide, ester, and carboxylic acid . There are two possible isomers of triazole, namely, 1,2,3 and 1,2,4-triazoles .

Safety And Hazards

This involves understanding the toxicological effects of the compound and precautions needed to handle it safely.

将来の方向性

This involves identifying potential areas of future research, such as new synthetic routes, applications, etc.

特性

IUPAC Name |

3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-3-5-11(6-4-9)12(14)7-10(2)8-13(15)16/h3-6,10H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLVSLHVOQLTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374982 |

Source

|

| Record name | 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |

CAS RN |

14618-94-1 |

Source

|

| Record name | 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。